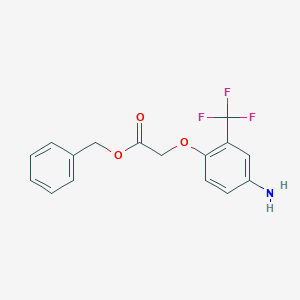
tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-2-(trifluoromethyl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead in drug discovery .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability .
Comparación Con Compuestos Similares
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness: tert-Butyl (2-(4-amino-2-(trifluoromethyl)phenoxy)ethyl)carbamate is unique due to the combination of its functional groups. The presence of both an amino group and a trifluoromethyl group provides a distinct reactivity profile, making it versatile for various chemical transformations and applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-amino-2-(trifluoromethyl)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-6-7-21-11-5-4-9(18)8-10(11)14(15,16)17/h4-5,8H,6-7,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOSGXIBLPCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B8149829.png)












